benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
Benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of various functional groups in this compound, such as the nitrophenyl and sulfanylidene groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be achieved through a multi-component reaction involving benzaldehyde, ethyl acetoacetate, and thiourea. This reaction is typically carried out under solvent-free conditions at elevated temperatures, often using a catalyst such as potassium phthalimide or nano-potassium carbonate . The reaction proceeds through a cyclocondensation mechanism, forming the dihydropyrimidine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, catalyst concentration, and reaction time. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Potential therapeutic applications include anticancer, anti-inflammatory, and antihypertensive activities.
Industry: Used in the development of functional materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in biological processes, such as kinases and ion channels.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain a six-membered ring with nitrogen atoms and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 4-aryl-6-methyl-5-phenyl-3,4-dihydropyrimidine-2-thiones share structural similarities and biological properties
Uniqueness
Benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to the presence of the nitrophenyl and sulfanylidene groups, which contribute to its distinct chemical reactivity and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C19H17N3O4S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H17N3O4S/c1-12-16(18(23)26-11-13-6-3-2-4-7-13)17(21-19(27)20-12)14-8-5-9-15(10-14)22(24)25/h2-10,17H,11H2,1H3,(H2,20,21,27) |
InChI Key |
OWFWSFYUHBRYMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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